1-(2-Ethyl-6-mercaptophenyl)propan-2-one
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Overview
Description
1-(2-Ethyl-6-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a thiol group (-SH) and a ketone group (C=O) attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-6-mercaptophenyl)propan-2-one typically involves the reaction of 2-ethyl-6-mercaptophenol with propanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethyl-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Secondary alcohols.
Substitution: Thioethers or other substituted derivatives.
Scientific Research Applications
1-(2-Ethyl-6-mercaptophenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-6-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methyl-6-mercaptophenyl)propan-2-one
- 1-(2-Ethyl-4-mercaptophenyl)propan-2-one
- 1-(2-Ethyl-6-hydroxyphenyl)propan-2-one
Uniqueness
1-(2-Ethyl-6-mercaptophenyl)propan-2-one is unique due to the specific positioning of the ethyl and mercapto groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This compound’s combination of a thiol and ketone group makes it versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C11H14OS |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(2-ethyl-6-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14OS/c1-3-9-5-4-6-11(13)10(9)7-8(2)12/h4-6,13H,3,7H2,1-2H3 |
InChI Key |
OZDCLWHDKYGTJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)S)CC(=O)C |
Origin of Product |
United States |
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